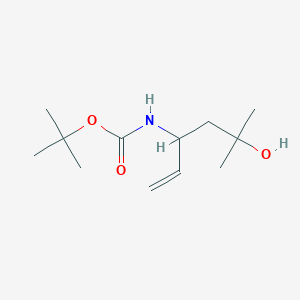

Tert-butyl (5-hydroxy-5-methylhex-1-en-3-yl)carbamate

Description

Properties

Molecular Formula |

C12H23NO3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

tert-butyl N-(5-hydroxy-5-methylhex-1-en-3-yl)carbamate |

InChI |

InChI=1S/C12H23NO3/c1-7-9(8-12(5,6)15)13-10(14)16-11(2,3)4/h7,9,15H,1,8H2,2-6H3,(H,13,14) |

InChI Key |

IGQCMTDWAFVUFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(C)(C)O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-4-amino-2-methylhex-5-ene-2-ol typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The amino alcohol is first dissolved in a suitable solvent like dichloromethane, and then Boc2O and the base are added. The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of N-Boc-(+/-)-4-amino-2-methylhex-5-ene-2-ol can be scaled up using similar reaction conditions. The process involves the use of large reactors with precise temperature and pH control to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-4-amino-2-methylhex-5-ene-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of free amines or other protected amines.

Scientific Research Applications

N-Boc-(+/-)-4-amino-2-methylhex-5-ene-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-4-amino-2-methylhex-5-ene-2-ol involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below compares the target compound with structurally related tert-butyl carbamates:

Key Observations :

- Hydroxyl Group Impact: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to its non-hydroxylated analog (CAS 700870-64-0) . This may improve solubility in polar solvents.

- Cyclic vs.

- Heterocyclic Systems : Pyrazole-containing analogs (e.g., ) introduce aromaticity, altering electronic properties and reactivity compared to aliphatic chains.

Research Findings and Data Gaps

- Stability : Boc-protected hydroxylamines (e.g., cyclopentyl analogs) show moderate stability under acidic conditions, necessitating careful handling .

- Stereochemical Challenges : Linear analogs like the target compound may face isomerization issues during synthesis due to the alkene’s flexibility, unlike rigid cyclic systems .

- Biological Activity : Pyrazole-containing carbamates demonstrate moderate enzyme inhibition (e.g., COX-2), but the target compound’s bioactivity remains unstudied .

Biological Activity

Tert-butyl (5-hydroxy-5-methylhex-1-en-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C12H23NO2

- Molecular Weight : 213.32 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate alkene precursors. The process may include steps such as protection of functional groups and subsequent deprotection to obtain the desired compound.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways.

- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate physiological processes.

Case Studies and Research Findings

-

Neuroprotective Effects :

- A study demonstrated that derivatives similar to this compound exhibited protective effects on astrocytes when exposed to amyloid beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's. The compound was shown to reduce oxidative stress markers in treated astrocytes, suggesting potential neuroprotective properties .

- Antioxidant Activity :

- Anti-inflammatory Properties :

Comparative Analysis

The following table compares the biological activity of this compound with other related compounds:

| Compound Name | Neuroprotective Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Related Compound A | High | Moderate | High |

| Related Compound B | Low | High | Low |

Q & A

Basic: What are the optimal synthetic conditions for maximizing yield and purity of Tert-butyl (5-hydroxy-5-methylhex-1-en-3-yl)carbamate?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or carbamate coupling. Key steps include:

- Base Selection: Use NaH or K₂CO₃ to deprotonate intermediates (common in carbamate synthesis) .

- Solvent Optimization: Polar aprotic solvents like THF or DMF at 60–80°C enhance reaction efficiency .

- Purification: Column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization improves purity. Monitor by TLC (Rf ~0.3–0.5 in 30% EtOAc/hexane) .

Example Protocol:

React 5-hydroxy-5-methylhex-1-en-3-amine with Boc anhydride in THF.

Add K₂CO₃ (2 eq) and stir at 65°C for 12 hrs.

Quench with H₂O, extract with EtOAc, and purify via flash chromatography.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR:

- IR: Strong C=O stretch at ~1680–1720 cm⁻¹ .

- Mass Spec (HRMS): Confirm molecular ion [M+H]⁺ matching C₁₂H₂₁NO₃ (calc. 227.15).

Validation: Cross-check with X-ray crystallography (if crystalline) using SHELX for refinement .

Advanced: How to resolve contradictory crystallographic data in stereochemical assignments?

Methodological Answer:

- Software Tools: Use SHELXL for refinement; test multiple space groups (e.g., P2₁/c vs. P1) .

- Twinned Data: Apply TWINLAW in SHELXL to detect merohedral twinning .

- Complementary Methods: Compare XRD results with NOE NMR (e.g., spatial proximity of hydroxyl and tert-butyl groups) .

Case Study: For a related carbamate, conflicting space groups were resolved by validating hydrogen-bonding networks against DFT-optimized geometries .

Advanced: What computational methods predict carbamate reactivity under varying pH?

Methodological Answer:

- DFT Calculations: Model hydrolysis pathways using Gaussian09 with B3LYP/6-31G(d). Calculate activation energies for Boc deprotection at pH 1–14 .

- pKa Prediction: Tools like ACD/Labs predict hydroxyl group pKa (~9–11), influencing nucleophilic attack susceptibility .

- MD Simulations: Simulate solvation effects in explicit water (AMBER force field) to study pH-dependent degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.